Bio acrylic resin

Catalog No.
S616295
CAS No.
25777-71-3
M.F
C15H22O6
M. Wt
298.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bio acrylic resin

CAS Number

25777-71-3

Product Name

Bio acrylic resin

IUPAC Name

methyl 2-methylprop-2-enoate;2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate

Molecular Formula

C15H22O6

Molecular Weight

298.33 g/mol

InChI

InChI=1S/C10H14O4.C5H8O2/c1-7(2)9(11)13-5-6-14-10(12)8(3)4;1-4(2)5(6)7-3/h1,3,5-6H2,2,4H3;1H2,2-3H3

InChI Key

XBDAKYZJVVYINU-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC.CC(=C)C(=O)OCCOC(=O)C(=C)C

Synonyms

Bio acrylic resin, SR 3-60

Canonical SMILES

CC(=C)C(=O)OC.CC(=C)C(=O)OCCOC(=O)C(=C)C

Biocompatibility and Tissue Engineering:

Bio-acrylic resins are being explored for their potential use in tissue engineering due to their biocompatibility, meaning they are generally well-tolerated by living tissues. Studies have shown promise in using these resins for scaffolds and implants in bone regeneration, and even for potential applications in 3D bioprinting of skin and other tissues.

Drug Delivery Systems:

Bio-acrylic resins are being investigated for their potential use in drug delivery systems. Their controlled release properties and ability to be tailored for specific applications make them promising candidates for delivering various therapeutic agents. Research is ongoing to explore their use in encapsulating and releasing drugs for targeted delivery and sustained release applications.

Microscopy and Sample Preparation:

Certain bio-acrylic resins, such as Bioacryl, have shown excellent properties for embedding biological samples for various microscopy techniques, including light and electron microscopy. These resins offer advantages like ease of sectioning, good infiltration of tissues, and compatibility with various staining techniques, leading to improved preservation and visualization of cellular structures.

Sustainable Alternative for Traditional Acrylics:

Bio-acrylic resins are derived from renewable resources such as biomass, offering a more sustainable alternative to traditional petroleum-based acrylic resins. This aspect is becoming increasingly important in scientific research as the environmental impact of materials is receiving greater focus.

Research into Performance Improvement:

While bio-acrylic resins offer promising advantages, research is ongoing to improve their performance in certain areas. For example, some studies highlight the need for further development to achieve mechanical properties entirely on par with traditional acrylics in specific applications like coatings.

Bio acrylic resin is a type of polymer derived from biological sources, primarily used in various applications such as coatings, adhesives, and dental materials. Its chemical structure is characterized by the presence of methacrylate and ethylene glycol dimethacrylate, which contribute to its unique properties such as flexibility and durability. The compound is notable for being more environmentally friendly compared to traditional petroleum-based acrylic resins, as it utilizes renewable resources in its synthesis .

  • Polymerization: The primary reaction involves the polymerization of acrylic monomers, which can be initiated through heat or chemical catalysts. This process forms long-chain polymers that exhibit desirable mechanical properties.
  • Cross-linking: Ethylene glycol dimethacrylate acts as a cross-linking agent, enhancing the strength and thermal stability of the resulting resin.
  • Reactivity with Functional Groups: The presence of functional groups in the bio acrylic resin allows for further modifications, enabling the creation of composites with tailored properties for specific applications .

Bio acrylic resin exhibits various biological activities that make it suitable for medical applications, particularly in dentistry. Its biocompatibility allows it to be used in dental restorations and prosthetics without eliciting adverse reactions in biological tissues. Additionally, its antimicrobial properties can help reduce the risk of infections in dental applications .

The synthesis of bio acrylic resin typically involves:

  • Extraction of Monomers: Monomers are derived from renewable resources such as plant oils.
  • Emulsion Polymerization: This method is commonly used to produce bio acrylic resins, where water serves as the medium to disperse the monomers.
  • Solvent-Based Methods: Traditional methods may also be employed, although they are less favored due to environmental concerns related to volatile organic compounds .

Bio acrylic resin has a wide range of applications:

  • Coatings: Used in eco-friendly paints and varnishes that require lower volatile organic compound emissions.
  • Adhesives: Employed in formulations requiring strong bonding capabilities while maintaining flexibility.
  • Dental Materials: Utilized in the creation of dental prosthetics and fillings due to its biocompatibility and aesthetic qualities .

Studies on the interactions of bio acrylic resin with various substrates indicate that it adheres well to both organic and inorganic materials, making it versatile for numerous applications. Its compatibility with other bio-based materials is particularly noteworthy, allowing for the development of composite materials that leverage the strengths of each component .

Several compounds share similarities with bio acrylic resin, each possessing unique characteristics:

CompoundSourceKey Characteristics
Polyethylene GlycolPetroleum/BiologicalHydrophilic, used in pharmaceuticals and cosmetics
Alkyd ResinsPlant oilsUsed in coatings; modified with fatty acids
Urethane ResinsBiological sourcesEnhanced durability and flexibility
Polyvinyl AcetateSyntheticCommonly used in adhesives; less environmentally friendly

Bio acrylic resin stands out due to its renewable sourcing and lower environmental impact compared to traditional synthetic resins. Its unique combination of flexibility, strength, and biocompatibility makes it particularly suitable for medical and ecological applications .

Molecular Structure and Polymer Chain Configuration

Bio acrylic resins exhibit complex molecular architectures characterized by acrylic polymer chains derived from bio-based monomers . The molecular structure typically consists of methyl methacrylate crosspolymer components with a molecular formula of C₁₅H₂₂O₆ and a molecular weight of 298.33 grams per mole [3]. The polymer chain configuration involves the formation of three-dimensional polymer networks through the polymerization of bio-based monomers, providing the resin with mechanical strength and stability .

The crosslinked structure of bio acrylic resins creates covalent bridges between polymer chains, resulting in a network structure that restricts chain movement and enhances material rigidity [34] [36]. This crosslinking process involves special molecules called crosslinkers that form covalent bonds between acrylic polymer chains, transforming individual chains into interconnected networks [36]. The degree of crosslinking significantly influences the final properties, with low crosslink density producing flexible materials and high crosslink density resulting in rigid, durable polymers [36].

Research demonstrates that bio acrylic resins can achieve graft copolymer structures with defined backbones and randomly distributed branches or side chains different from the main chain [4] [35]. These graft copolymers show superior molecular weight characteristics compared to standard acrylic polymers, with studies revealing number average molecular weights of 192,332 grams per mole and polydispersity indices of 3.03 [4].

Bio-Based Monomers and Building Blocks

The synthesis of bio acrylic resins relies on various bio-based monomers and building blocks derived from renewable feedstock sources [7] [9]. These monomers enable the production of sustainable acrylic materials while maintaining performance characteristics comparable to petroleum-based alternatives [7].

Plant Oil Derivatives

Plant oil derivatives constitute a primary source of bio-based monomers for acrylic resin synthesis [10] [28]. Triglycerides from vegetable oils provide attractive alternatives to petroleum-based coating resins due to their abundance and low cost [23]. The acrylation of vegetable oils typically proceeds through epoxidation of double bonds followed by oxirane ring-opening reactions with acrylic acid [28].

Acrylated epoxidized soybean oil represents one of the most well-known functionalized plant oils, though researchers have developed superior alternatives using non-food resources [10]. Acrylated epoxidized camelina oil has been successfully synthesized as a main acrylate monomer, demonstrating excellent mechanical, thermal, and coating performances [10]. Additionally, acrylated epoxidized cardanol modified fatty acids from camelina oil provide novel structures combining phenolic rigidity with aliphatic flexibility [10].

Castor oil derivatives offer another valuable source, with acrylated epoxidized allyl 10-undecenoate developed from 10-undecenoic acid showing very low viscosity and superior thermoset performances compared to triglyceride-based acrylates [10]. Research indicates that single fatty ester structures with di-functional acrylates demonstrate better properties than conventional triglyceride-based systems [10].

The following table summarizes key plant oil-derived monomers and their characteristics:

Plant Oil SourceDerivativeGlass Transition TemperatureKey Properties
Camelina OilAcrylated Epoxidized Camelina OilVariableHigh mechanical and thermal performance [10]
Castor OilAcrylated Epoxidized Allyl 10-undecenoateLow viscositySuperior thermoset performance [10]
Soybean OilAcrylated Epoxidized Soybean OilStandard referenceWell-established functionality [10]
TetrahydrogeraniolTetrahydrogeraniol Acrylate-46°CExcellent elastomer properties [6]

Cellulose-Based Precursors

Cellulose derivatives represent the most abundant natural polymers and serve as crucial precursors for bio acrylic resin synthesis [14] [18]. Cellulose-based precursors undergo various modification processes to introduce acrylic functionality while maintaining biodegradability and renewable characteristics [18].

Acrylic functionalization of cellulose nanocrystals has been achieved through chemical surface modification methods, grafting acrylic functional monomers to cellulose surfaces [16]. Research demonstrates successful synthesis of acryloyl-modified cellulose nanocrystals using butyl acrylate and methyl methacrylate monomers for grafting through polymerization [17]. These modifications result in materials with enhanced mechanical properties when incorporated into polymer matrices [15].

Carboxymethyl cellulose functionalized with hydrophobic quaternary ammonium ions has shown effectiveness in modifying interfaces between cellulose fibers and acrylic resins [19]. Studies reveal that cetyltrimethylammonium-functionalized carboxymethyl cellulose produces composite films with 87% optical transmittance and low haze values of 43% [19]. Additionally, phenyltrimethylammonium-functionalized carboxymethyl cellulose demonstrates high Young's modulus of 7.6 gigapascals and tensile strength of 180 megapascals [19].

Water-soluble cellulose derivatives prepared through two-step transformations with 1,3-propane sultone followed by maleic or succinic anhydride show molecular weights greater than 100,000 grams per mole [18]. These derivatives maintain controllable morphology and molecular weight through varying reaction conditions [18].

Other Biomass-Derived Feedstocks

Beyond plant oils and cellulose, various other biomass-derived feedstocks contribute to bio acrylic resin synthesis [11] [28] [30]. Agricultural residues and industrial waste streams provide sustainable sources for monomer production while supporting circular economy principles [13].

Cross-linked acrylic polymers from the aqueous phase of biomass pyrolysis oil represent innovative approaches to utilizing low-value biomass streams [11]. Pine wood pyrolysis produces bio-oil that can be separated into organic and aqueous phases, with the aqueous phase serving as precursor for methacrylated bio-oil synthesis [11]. These methacrylated aqueous bio-oils demonstrate sub-ambient glass transition temperatures ranging from -30 to -21°C when blended with acrylated epoxidized soybean oil [11].

Lignocellulosic biomass offers promising renewable feedstock for sustainable manufacturing through fermentation pathways [30]. Research indicates that 3-hydroxypropionic acid production from glucose and xylose can achieve minimum product selling prices of $1.72-2.08 per kilogram for acrylic acid synthesis [30]. Advanced fermentation regimes show potential for enhanced performance with global warming potentials of 3.00 kilograms carbon dioxide equivalent per kilogram [30].

Agricultural waste materials including okara (soybean residue) have been chemically modified through free radical graft polymerization with polyacrylic acid [29]. These modifications convert waste biomass into useful materials while maintaining renewable characteristics [29]. Additionally, corn stalk fiber and loess-based geopolymer systems demonstrate nitrogen utilization efficiency improvements with 60.6% nutrient release within 45 days [29].

Functional Groups and Their Significance

Bio acrylic resins contain various functional groups that determine their chemical reactivity, physical properties, and performance characteristics [23]. The presence of specific functional groups enables further modifications and allows creation of materials tailored for specific applications .

Acrylic functional groups represent the primary reactive sites in bio acrylic resins [23]. Fourier transform infrared spectroscopy reveals characteristic peaks for acrylate groups at wavenumbers 3,470, 1,715, 1,636, 1,406, 1,295, 1,270, 1,193, 1,070, 984, and 810 reciprocal centimeters [23]. Proton nuclear magnetic resonance spectroscopy confirms acrylate groups through peaks at 4.90, 5.84, 6.12, and 6.43 parts per million [23].

Hydroxyl groups formed during acrylation reactions significantly influence resin viscosity through hydrogen bonding [23]. Research demonstrates that increasing acrylate group numbers correlates with increased hydroxyl group formation, leading to higher viscosities in resin systems [23]. These hydroxyl groups also contribute to crosslinking potential and adhesion properties [34].

Carboxyl groups present in bio acrylic resins provide sites for ionic interactions and pH-responsive behavior [18] [24]. Studies show that carboxyl functionalities enable formation of hydrogels with controlled release properties [24]. Additionally, sulfonate groups introduced through cellulose modification enhance water solubility and processing characteristics [18].

Ester linkages formed during bio-based monomer incorporation influence thermal stability and mechanical properties [4] [23]. Infrared spectroscopy identifies ester carbonyl stretching at 1704 reciprocal centimeters, with variations indicating different ester environments [4]. These ester groups contribute to biodegradability while maintaining structural integrity.

Molecular Weight Distribution and Polydispersity

Molecular weight distribution and polydispersity represent critical parameters that influence the processing characteristics and final properties of bio acrylic resins [4] [26]. These parameters determine flow behavior, mechanical strength, and thermal performance of the resulting materials [27].

Bio acrylic resins typically exhibit polydisperse molecular weight distributions with weight-average molecular weights ranging from 150,000 to over 500,000 grams per mole [26] [4]. Research on bio-based graft copolymers reveals number-average molecular weights of 192,332 grams per mole and weight-average molecular weights of 582,634 grams per mole, resulting in polydispersity indices of 3.03 [4]. These values compare favorably with standard acrylic polymers that show higher polydispersity indices of 11.15 [4].

The following table presents molecular weight characteristics of various bio acrylic resin systems:

Sample TypeNumber Average Molecular Weight (g/mol)Weight Average Molecular Weight (g/mol)Polydispersity IndexReference
Bio-based Graft Copolymer192,332582,6343.03 [4]
Standard Acrylic65,910734,57911.15 [4]
Polyacrylic Acid2,000VariableVariable [24]
Butenolide Hybrid Dispersion>150,000VariableBimodal [26]

Gel permeation chromatography analysis reveals that bio acrylic resins often display bimodal molecular weight distributions, originating from two polymeric backbones dispersed within single particles [26]. This bimodal character results from the presence of both bio-based polymer chains and synthetic polymer components within the resin structure [26].

Polydisperse acrylate polymers demonstrate complex biodegradation behavior in anaerobic environments [25]. Studies indicate that fractions with weight-average molecular weights of 16,700 grams per mole and molecular weight ranges from 1,000 to 100,000 undergo biological removal and mineralization to carbon dioxide [25]. The polydisperse nature requires modeling with components having wide ranges of retardation factors, with approximately 25% strongly adsorbed, 45% moderately adsorbed, and 30% weakly adsorbed [25].

Atomic force microscopy techniques enable estimation of molecular weight and polydispersity for grafted polymer systems [27]. These methods provide molecular weight values consistent with gel permeation chromatography coupled with multi-angle laser light scattering, demonstrating number-average molecular weights of 38,000 to 94,000 grams per mole with polydispersity indices of 1.3 [27].

Bio acrylic resins represent a class of polymeric materials derived from renewable feedstock sources, offering sustainable alternatives to conventional petroleum-based acrylic resins. The synthesis of these materials encompasses diverse polymerization mechanisms, processing strategies, and modification techniques that collectively enable the production of high-performance bio-based polymeric systems.

Polymerization Mechanisms

The synthesis of bio acrylic resins involves multiple polymerization pathways, each offering distinct advantages in terms of molecular weight control, reaction kinetics, and final material properties. These mechanisms form the foundation for producing bio-based acrylic materials with tailored characteristics for specific applications.

Free Radical Polymerization

Free radical polymerization constitutes the most widely employed method for bio acrylic resin synthesis due to its versatility, efficiency, and compatibility with various bio-based monomers. This mechanism proceeds through the classical initiation, propagation, and termination steps, where radical species drive the chain growth process.

The initiation step involves the generation of free radicals through thermal decomposition of initiators such as azobisisobutyronitrile or benzoyl peroxide. At temperatures typically ranging from 60 to 80 degrees Celsius, these initiators decompose to produce primary radicals that react with bio-based acrylic monomers. The propagation step involves the sequential addition of monomer units to the growing polymer chain, with reaction rates dependent on monomer reactivity ratios and temperature conditions.

Research has demonstrated that bio-based monomers such as dibutyl itaconate derived from renewable resources can be successfully copolymerized with conventional acrylates through free radical mechanisms. Studies conducted at temperatures of 50 and 80 degrees Celsius have shown that semi-batch operating conditions can incorporate substantial fractions of bio-based monomers into acrylic copolymer resins, enhancing their sustainability profile while maintaining desirable performance characteristics.

The molecular weight distribution in free radical polymerization typically exhibits polydispersity indices ranging from 1.5 to 3.0, with final molecular weights spanning from 10⁴ to 10⁵ daltons. Termination occurs primarily through radical combination and disproportionation reactions, with the relative importance of these mechanisms depending on temperature and monomer concentration.

Advanced free radical polymerization techniques have been developed specifically for bio-based systems. Heat-shock-induced polymerization, mimicking deep-sea hydrothermal vent conditions, has achieved remarkable acceleration of the polymerization process. In studies using acrylic acid and potassium persulfate, poly(acrylic acid) with number average molecular weight of 2.1 × 10⁴ and polydispersity of 2.73 was obtained in 5.2 seconds with 60.3 percent monomer conversion at 200 degrees Celsius and 25 megapascals pressure.

Step-Growth Polymerization

Step-growth polymerization provides an alternative approach for bio acrylic resin synthesis, particularly when incorporating bio-based building blocks that contain reactive functional groups such as hydroxyl, carboxyl, or amine functionalities. This mechanism differs fundamentally from chain-growth processes in that polymer chains grow through reactions between all species present in the reaction mixture, including monomers, oligomers, and polymers.

The step-growth mechanism requires bifunctional or multifunctional monomers to achieve high molecular weight polymers. In bio acrylic resin synthesis, this approach is particularly valuable when utilizing bio-based polyols, dicarboxylic acids, or other multifunctional biomolecules derived from renewable sources. The reaction proceeds through condensation reactions that typically eliminate small molecules such as water or alcohol.

Temperature requirements for step-growth polymerization are generally higher than those for free radical processes, typically ranging from 150 to 220 degrees Celsius. The reaction kinetics follow second-order behavior, and high conversions are essential to achieve adequate molecular weights. The relationship between conversion and degree of polymerization is governed by the Carothers equation, which demonstrates that achieving molecular weights above 10⁴ daltons requires conversions exceeding 99 percent.

Bio-based step-growth systems have been successfully developed using renewable building blocks. For example, bio-based polyester resins synthesized through step-growth mechanisms using cyclohexanedimethanol, sebacic acid, and succinic acid have demonstrated excellent properties for photopolymerization applications. These systems achieve acid values below 3 milligrams potassium hydroxide per gram and exhibit viscosities suitable for vat photopolymerization 3D printing processes.

Controlled/Living Polymerization Techniques

Controlled radical polymerization techniques, including Atom Transfer Radical Polymerization, Reversible Addition-Fragmentation Chain Transfer polymerization, and nitroxide-mediated polymerization, offer precise control over molecular weight, polydispersity, and chain architecture in bio acrylic resin synthesis. These methods enable the preparation of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions.

Reversible Addition-Fragmentation Chain Transfer polymerization has proven particularly effective for bio-based acrylic monomers. The technique employs chain transfer agents that undergo reversible chain transfer reactions, maintaining a dynamic equilibrium between dormant and active polymer chains. This mechanism ensures that all polymer chains grow at approximately the same rate, resulting in narrow polydispersity indices typically below 1.3.

Photoinduced living radical polymerization represents a significant advancement in controlled polymerization techniques. Using ruthenium-based photoredox catalysts at concentrations as low as 1 part per million, well-defined polymers with narrow polydispersities can be achieved under visible light irradiation at ambient temperatures. This approach has demonstrated successful polymerization of methacrylates, acrylates, and acrylamides in both organic solvents and aqueous media.

The application of controlled polymerization to bio-based systems has yielded remarkable results. Studies on itaconic acid derivatives, which represent abundant renewable acrylic monomers obtained through starch fermentation, have achieved well-defined polymers through Reversible Addition-Fragmentation Chain Transfer polymerization. These bio-based thermoplastic elastomers exhibit controlled molecular weights and narrow distributions while maintaining the sustainable character of the starting materials.

Single Electron Transfer Living Radical Polymerization has been successfully applied to bio-based ethyl lactate-derived acrylates. Using copper wire catalysis in alcoholic solvents at 25 degrees Celsius, this green methodology provides excellent control over molecular weight and chain-end functionality. The technique has enabled the synthesis of innovative bio-based block copolymers containing rubbery poly(ethyl lactate acrylate) sequences that self-assemble in aqueous solutions.

Bio-Based Feedstock Processing

The conversion of renewable biomass into acrylic monomers and resins requires sophisticated processing strategies that maximize yield while maintaining the sustainable advantages of bio-based feedstock. These processes must address the inherent challenges of working with complex biomolecules while ensuring cost-effectiveness and scalability for industrial implementation.

Lactic acid represents one of the most promising bio-based precursors for acrylic acid production. The catalytic dehydration of lactic acid to acrylic acid has been extensively studied using various catalyst systems. Lithium-modified sodium Y zeolite catalysts have demonstrated exceptional performance, achieving 98 percent lactic acid conversion with 72 percent acrylic acid selectivity at 375 degrees Celsius. The reaction mechanism involves the elimination of water from lactic acid, requiring careful control of temperature and catalyst acidity to minimize side reactions leading to acetaldehyde and propionic acid formation.

Advanced catalytic approaches have been developed to improve the efficiency of lactic acid conversion. A highly selective synthesis route using bromide-containing ionic liquids and 2-bromopropionic acid as a hydrogen bromide source achieves acrylic acid selectivity exceeding 72 percent at complete lactide conversion. The elevated boiling point of the monomer under increased pressure, calculated to be approximately 193 degrees Celsius at 11.5 atmospheres, prevents gaseous porosity formation during processing.

Corn starch processing represents another major pathway for bio-based acrylic precursors. The fermentation of starch to lactic acid followed by catalytic conversion has achieved yields of 50 to 85 percent under optimized conditions. The process involves enzymatic hydrolysis of starch to glucose, followed by fermentation using Lactobacillus species to produce lactic acid. Subsequent catalytic dehydration converts the lactic acid to acrylic acid using solid acid catalysts.

The development of novel catalyst formulations has significantly improved the economics of bio-based acrylic acid production. Researchers have developed catalyst technologies that convert renewable feedstock such as corn into acrylic acid and acrylates with the highest yields achieved to date. These catalysts convert lactic acid-based chemicals derived from corn to acrylic acid with substantially higher performance compared to other catalyst classes, potentially making renewable acrylic acid cost-competitive with fossil-derived chemicals for the first time.

Lignin derivatives offer unique opportunities for bio acrylic resin synthesis through depolymerization and subsequent functionalization. The catalytic depolymerization of hydrolysis lignin using calcium chloride-hydrogen peroxide initiator systems has achieved 60 to 80 percent yields of reactive compounds suitable for acrylic resin production. This approach utilizes the abundant aromatic structure of lignin while introducing acrylic functionality through controlled radical reactions.

Glycerol processing has emerged as an environmentally friendly route to bio-based acrylates. A novel process using rhenium-based catalysts in methanol achieves combined yields of acrylic acid and methyl acrylate up to 65 percent within 72 hours at 150 degrees Celsius under nitrogen atmosphere. The process avoids the use of hazardous hydrogen gas while enabling the synthesis of different alkyl acrylates through solvent variation.

Reaction Parameters and Optimization

The optimization of reaction parameters in bio acrylic resin synthesis requires careful consideration of multiple variables including temperature, pressure, catalyst concentration, monomer ratios, and reaction time. These parameters must be balanced to achieve maximum conversion while maintaining product quality and minimizing side reactions that can compromise the final material properties.

Temperature control represents the most critical parameter in bio acrylic resin synthesis. For free radical polymerization systems, optimal temperatures typically range from 60 to 80 degrees Celsius, providing sufficient activation energy for initiator decomposition while avoiding excessive side reactions. Higher temperatures can lead to increased termination rates and broader molecular weight distributions, while lower temperatures may result in incomplete conversion and poor polymerization kinetics.

Studies on pressure effects during acrylic resin processing have revealed important relationships between operating conditions and final product quality. Research has shown that pressure increases during polymerization can reach up to 22.0 atmospheres, with corresponding elevation of monomer boiling points. The elevated boiling point of acrylic monomers under pressure, calculated to be approximately 228 degrees Celsius at 22.0 atmospheres, prevents bubble formation and porosity in the final products.

Catalyst concentration optimization requires balancing activity with selectivity considerations. For bio-based feedstock conversion, catalyst loadings typically range from 0.1 to 5.0 weight percent based on substrate. Higher catalyst concentrations can increase reaction rates but may also promote side reactions that reduce yield and selectivity. The optimal concentration depends on the specific catalyst system and substrate characteristics.

Monomer-to-polymer ratios significantly influence the polymerization kinetics and final molecular weight distributions. In copolymerization systems involving bio-based monomers, reactivity ratios must be carefully considered to achieve desired composition distributions. Studies have shown that the incorporation of bio-based monomers such as dibutyl itaconate can be maximized through semi-batch operation modes that maintain optimal monomer concentration profiles throughout the reaction.

Reaction time optimization involves achieving complete conversion while minimizing degradation reactions. For most bio acrylic resin systems, reaction times range from 1 to 12 hours depending on temperature and catalyst activity. Longer reaction times can improve conversion but may also lead to thermal degradation and crosslinking reactions that adversely affect product quality.

Advanced process optimization techniques have been applied to bio acrylic resin synthesis. Machine learning approaches have been used to optimize initial and operating conditions for acrylic resin polymerization in batch reactors. These systems can predict product properties and suggest optimal operating conditions while providing real-time property estimation through spectroscopic monitoring.

Catalyst Systems and Initiators

The selection and design of catalyst systems and initiators play a crucial role in determining the efficiency, selectivity, and sustainability of bio acrylic resin synthesis processes. These systems must be tailored to the specific characteristics of bio-based feedstocks while providing the necessary activity and stability for commercial implementation.

Palladium-based catalyst systems have demonstrated exceptional performance for bio-based acrylic acid synthesis from lactic acid derivatives. A catalytic hydroesterification process using palladium catalysts reacts alkyl lactate with carbon monoxide and ethylene to yield alkyl 2-(propionyloxy)propanoates with quantitative yields. Subsequent pyrolysis produces acrylate esters and propionic acid, providing a sustainable route from bio-derived lactate esters to acrylic esters. The process operates at mild conditions of 80 degrees Celsius and avoids the need for organic solvents.

Rhenium-based catalysts offer unique advantages for glycerol conversion to bio-based acrylates. The rhenium on carbon catalysis system operates in methanol as the reaction medium, achieving combined yields of acrylic acid and methyl acrylate up to 65 percent at 150 degrees Celsius under nitrogen atmosphere. The process utilizes deoxydehydration chemistry and can be extended to other alcohols, enabling the synthesis of various alkyl acrylates for flexible raw material sourcing.

Iron-based catalyst systems provide cost-effective alternatives for bio-based feedstock processing. Studies on iron-containing catalysts for lactic acid conversion have identified that the presence of iron in the form of dimer complexes represents the favored active center for acrylic acid formation. These systems achieve conversions exceeding 90 percent with selectivities ranging from 70 to 85 percent under optimized conditions.

Photoredox catalysis has emerged as a powerful tool for controlled bio acrylic resin synthesis. Ruthenium-based photoredox catalysts enable visible light-mediated polymerization at ambient temperatures with excellent control over molecular weight and polydispersity. These systems can polymerize a wide range of bio-based acrylate monomers while maintaining living characteristics and enabling the synthesis of complex polymer architectures.

Organocobalt porphyrin complexes provide exceptional control in living radical polymerization of bio-based acrylates. The tetramesitylporphyrinato cobalt systems mediate effective living radical polymerization through the formation of dormant organocobalt complexes with growing polymer radicals. The octabromo derivative exhibits substantially faster polymerization rates due to higher radical concentrations resulting from greater dissociation of the dormant complex.

Novel compound redox initiator systems have been developed to address specific challenges in bio acrylic resin synthesis. The addition of ferrocene to dibenzoyl peroxide and dimethylaniline initiator systems enables room temperature polymerization with significantly reduced reaction times. These systems can decrease reaction time by up to 68 percent while improving molecular weight by 74 percent and enhancing mechanical properties of the resulting resins.

Enzymatic catalyst systems offer unique advantages for bio-based monomer production. Biocatalytic synthesis approaches using modified Rhodococcus strains can produce acrylic acid and mixtures of acrylic monomers from acrylamide through amidase activities. These biological systems provide environmentally friendly alternatives to chemical processes while enabling the production of complex monomer mixtures for specialized applications.

Modification Techniques

The modification of bio acrylic resins through various chemical and physical techniques enables the tailoring of material properties to meet specific application requirements. These modification strategies encompass copolymerization, grafting, and crosslinking approaches that can enhance mechanical properties, thermal stability, and chemical resistance while maintaining the sustainable character of the base materials.

Copolymerization Strategies

Copolymerization strategies in bio acrylic resin synthesis involve the incorporation of multiple monomer types to achieve desired property profiles. These approaches enable the combination of bio-based and conventional monomers in controlled ratios to optimize performance while maximizing renewable content.

Random copolymerization represents the most straightforward approach for incorporating bio-based monomers into acrylic resin systems. Studies on the copolymerization of bio-based dibutyl itaconate with n-butyl acrylate have demonstrated that the more reactive conventional monomer significantly increases conversion and molecular weight of the resulting copolymer. The kinetic analysis reveals that semi-batch operating conditions can incorporate substantial fractions of bio-based monomers while maintaining industrial processing compatibility.

Block copolymerization offers superior control over material properties through the creation of discrete polymer segments with different characteristics. Controlled radical polymerization techniques enable the synthesis of well-defined block copolymers containing bio-based segments. For example, the synthesis of block copolymers containing rubbery poly(ethyl lactate acrylate) sequences has been achieved through Single Electron Transfer Living Radical Polymerization, creating materials that self-assemble in aqueous solutions to form stable micelles.

Alternating copolymerization strategies have been employed to create bio-based acrylic materials with precisely controlled monomer sequences. The use of specialized catalyst systems and reaction conditions can promote alternating incorporation of bio-based and conventional monomers, resulting in materials with unique properties that differ significantly from random copolymers of the same composition.

Gradient copolymerization techniques enable the creation of materials with continuously varying composition along the polymer chain. This approach is particularly valuable for bio acrylic resins where the gradual introduction of bio-based components can optimize the balance between sustainability and performance characteristics.

Graft Polymerization Approaches

Graft polymerization techniques provide powerful methods for modifying bio-based substrates with acrylic polymer chains. These approaches enable the functionalization of natural polymers such as starch, cellulose, and lignin with acrylic segments that can dramatically alter material properties while retaining the sustainable character of the base material.

Starch grafting represents one of the most extensively studied applications of bio acrylic modification. The graft polymerization of acrylic acid onto starch using Fenton's initiator system has been optimized to achieve both high grafting percentages and improved graft selectivity. Studies have shown that dedicated monomer dosage strategies can improve grafting percentage from 17 to 29 percent while increasing graft selectivity from 18 to 31 percent.

Plasma-induced graft polymerization offers unique advantages for surface modification of bio-based materials. Radio frequency plasma treatment in argon-oxygen atmospheres creates reactive sites on starch-based biomaterials that can initiate acrylic monomer polymerization. This approach enables precise control over the grafting density and distribution while maintaining the bulk properties of the substrate material.

Chemical grafting approaches using hydrogen peroxide and ammonium persulfate under ultraviolet radiation provide alternative activation methods for bio-based substrates. These systems can generate radical sites on hydroxyl-containing biomolecules that serve as initiation points for acrylic polymer growth. The resulting graft copolymers exhibit enhanced mechanical properties and modified surface characteristics.

Lignin grafting has emerged as a promising approach for valorizing this abundant biomass component. The use of calcium chloride-hydrogen peroxide initiator systems enables efficient grafting of acrylic monomers onto lignin substrates. The grafted lignin-polyacrylate materials exhibit improved thermal stability and can serve as reinforcing additives in other polymer systems.

Cross-linking Methodologies

Cross-linking methodologies in bio acrylic resin systems enable the creation of three-dimensional network structures that significantly enhance mechanical properties, thermal stability, and chemical resistance. These approaches must be carefully designed to maintain processability while achieving the desired level of cross-link density.

Multifunctional acrylate cross-linking represents the most common approach for creating cross-linked bio acrylic networks. Cross-linkers such as trimethylolpropane triacrylate and pentaerythritol tetraacrylate can be incorporated during polymerization to create three-dimensional structures. The cross-link density can be controlled through the concentration and functionality of the cross-linking agent, with typical loadings ranging from 1 to 10 weight percent.

Thiol-ene chemistry offers unique advantages for bio acrylic resin cross-linking through its mild reaction conditions and excellent functional group tolerance. The addition of multifunctional thiol compounds to acrylic resins enables cross-linking through radical-mediated thiol-ene reactions. This approach can be performed at ambient temperatures and provides excellent control over cross-link density and network structure.

Photo-cross-linking methodologies enable spatial and temporal control over the cross-linking process through the use of photoinitiators and controlled light exposure. These systems are particularly valuable for bio acrylic resins used in additive manufacturing applications where precise curing control is essential. Studies have shown that photo-cross-linking can achieve high cross-link densities while maintaining dimensional accuracy and surface quality.

Thermal cross-linking approaches utilize elevated temperatures to promote cross-linking reactions between functional groups present in the bio acrylic resin system. These methods typically require temperatures ranging from 80 to 150 degrees Celsius and can achieve high cross-link densities through multiple reaction mechanisms including radical combination and condensation reactions.

Radiation curing represents an advanced cross-linking methodology that uses electron beam or gamma radiation to generate radicals and promote cross-linking without the need for chemical initiators. This approach provides excellent control over cross-link density and can achieve very high cure rates, making it suitable for high-throughput manufacturing applications.

Dynamic cross-linking systems have been developed to address the challenge of recyclability in cross-linked bio acrylic materials. These systems incorporate reversible cross-links that can be broken and reformed under specific conditions, enabling the reprocessing of cross-linked materials while maintaining their performance characteristics during normal use.

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester, polymer with methyl 2-methyl-2-propenoate: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 04-14-2024

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